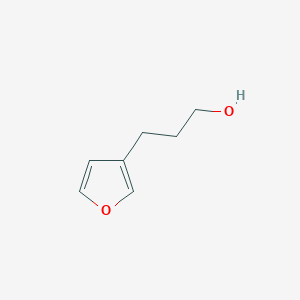

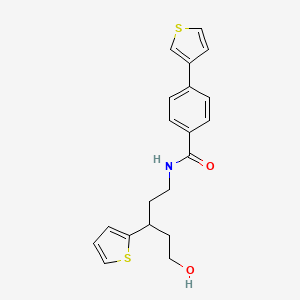

3-(Furan-3-yl)propan-1-ol

Overview

Description

“3-(Furan-3-yl)propan-1-ol” is a chemical compound with the molecular formula C7H10O2 . It has a molecular weight of 126.16 . The compound is in liquid form .

Synthesis Analysis

The synthesis of “3-(Furan-3-yl)propan-1-ol” can be achieved through a process involving 3-furfural . Under a nitrogen atmosphere, a flask is charged with 3-furfural and THF (Tetrahydrofuran) and cooled to 0°C. A solution of ethyl magnesium bromide is then added dropwise . The reaction is stirred at 0°C for 3 hours and quenched with saturated aqueous NH4Cl .Molecular Structure Analysis

The InChI code for “3-(Furan-3-yl)propan-1-ol” is 1S/C7H10O2/c8-5-1-3-7-4-2-6-9-7/h2,4,6,8H,1,3,5H2 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

The compound “3-(Furan-3-yl)propan-1-ol” can undergo various chemical reactions. For instance, it can be involved in the oxidative dearomatization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones followed by an unusual cyclization of the formed di(het)aryl-substituted 2-ene-1,4,7-triones .Physical And Chemical Properties Analysis

“3-(Furan-3-yl)propan-1-ol” is a liquid at room temperature . The storage temperature for this compound is 4°C .Scientific Research Applications

Synthetic Chemistry and Organic Synthesis

3-(Furan-3-yl)propan-1-ol: serves as a valuable building block in synthetic chemistry. Researchers utilize it to create more complex molecules through various reactions. For instance:

- Oxidative Furan Dearomatization : The compound can undergo oxidative dearomatization, leading to the formation of prop-2-en-1-ones. This transformation involves cyclization, resembling the Paal–Knorr synthesis. The resulting 2-ene-1,4,7-triones exhibit interesting reactivity patterns .

- Antibiotics and Anticancer Agents : Researchers explore derivatives of 3-(Furan-3-yl)propan-1-ol for their potential as antibiotics, antitumor agents, and other therapeutic compounds. By modifying the furan ring, they aim to enhance biological activity .

- Health Benefits : Furan fatty acids, including those derived from furan rings, have been associated with health benefits. They impact inflammatory and cardiovascular diseases, making them of interest for drug development .

Green Chemistry and Sustainable Processes

- 3-(Furan-3-yl)propan-1-ol can be synthesized using green methods. For example, asymmetric bioreduction using Lactobacillus paracasei BD101 from boza (a grain-based fermented beverage) yields (S)-1-(furan-2-yl)propan-1-ol, a chiral heterocyclic alcohol with potential pharmaceutical applications .

Catalysis and Selective Reductions

- Researchers explore selective reduction of aromatic α,β-unsaturated aldehydes and biomass-derived furanic derivatives. The compound’s reactivity in catalytic processes is an area of interest .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and ensuring good ventilation during handling and use .

Future Directions

properties

IUPAC Name |

3-(furan-3-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-4-1-2-7-3-5-9-6-7/h3,5-6,8H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUBZTKNAMMEGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56859-92-8 | |

| Record name | 3-(furan-3-yl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2-chlorophenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2809333.png)

![2-(pyridin-3-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2809338.png)

![4-({[(4-Methylphenyl)sulfonyl]amino}methyl)-benzoic acid](/img/structure/B2809342.png)

![4-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2809343.png)

![N-(3-methoxyphenyl)-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2809354.png)

![(1S,5R,6S)-rel-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B2809355.png)